Melevodopa hydrochloride

描述

属性

IUPAC Name |

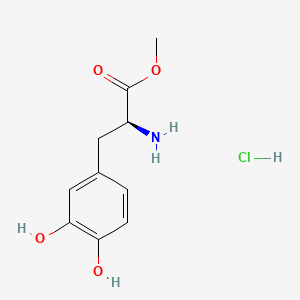

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNJLMSYIJWII-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045763 | |

| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-65-4 | |

| Record name | L-Dopa methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melevodopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEVODOPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melevodopa Hydrochloride: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa (B1675098), represents a significant advancement in the therapeutic landscape of Parkinson's disease. This technical guide provides an in-depth exploration of its mechanism of action at the neuronal level. By leveraging enhanced physicochemical properties, melevodopa offers an improved pharmacokinetic profile compared to its parent compound, levodopa. This guide will detail its absorption, enzymatic conversion, transport across the blood-brain barrier, and final transformation into dopamine (B1211576) within presynaptic neurons. Quantitative data on its properties and pharmacokinetics are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its core pharmacology.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the striatum. Levodopa, the metabolic precursor of dopamine, has been the cornerstone of symptomatic treatment for decades. However, its therapeutic efficacy is often limited by its physicochemical properties and pharmacokinetic variability.[1][2] Melevodopa hydrochloride was developed to overcome these limitations. As a methyl ester of levodopa, it exhibits increased solubility and lipophilicity, which translates to more rapid and consistent absorption from the gastrointestinal tract.[1][3][4] This guide elucidates the journey of melevodopa from administration to its ultimate action as a dopamine replacement agent in the central nervous system.

Physicochemical and Pharmacokinetic Properties

This compound's enhanced therapeutic profile is rooted in its distinct physicochemical characteristics compared to levodopa. These properties lead to a more reliable pharmacokinetic profile, with reduced inter-patient and intra-patient variability.[3][4]

Physicochemical Properties

The esterification of the carboxylic acid group of levodopa significantly alters its physical properties, most notably its solubility and lipophilicity.

| Property | This compound | Levodopa | Reference |

| Molecular Weight | 247.68 g/mol | 197.19 g/mol | [5][6] |

| LogP (Predicted) | 1.642 | -2.9 | [5][7] |

| Water Solubility | Approx. 250-fold higher than Levodopa | Low | [3] |

Pharmacokinetic Profile

Clinical studies have demonstrated the superior pharmacokinetic profile of melevodopa in combination with carbidopa (B1219) (a peripheral dopa decarboxylase inhibitor) compared to standard levodopa/carbidopa formulations.

Note: The following data is a summary from the NCT00491998 clinical trial. Specific Cmax, Tmax, and AUC values were not presented in a tabular format in the available literature but the study concluded a more reliable L-dopa pharmacokinetic profile with V1512 (melevodopa/carbidopa).[3][8]

| Pharmacokinetic Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Key Findings from NCT00491998 |

| Time to Cmax (Tmax) | Shorter | Longer | L-dopa absorption tended to be quicker.[3][8] |

| Maximum Concentration (Cmax) | Less Variable | More Variable | Pharmacokinetic parameters were generally less variable.[3][8] |

| Area Under the Curve (AUC) | Less Apparent Accumulation | More Apparent Accumulation | V1512 provides a more reliable L-dopa pharmacokinetic profile with less drug accumulation.[3][8] |

Mechanism of Action in Neurons

The therapeutic effect of this compound is a multi-step process that culminates in the replenishment of dopamine in the parkinsonian brain.

Absorption and Peripheral Conversion

Blood-Brain Barrier Transport

As levodopa, the molecule is transported across the blood-brain barrier (BBB) via the large neutral amino acid (L-NAA) transporter system. This is a saturable transport mechanism, and competition with dietary amino acids can influence the amount of levodopa that reaches the central nervous system.

Neuronal Uptake and Conversion to Dopamine

Once in the brain's extracellular fluid, levodopa is taken up by the remaining dopaminergic neurons in the substantia nigra. Inside the presynaptic terminal, the final and most crucial step occurs: the conversion of levodopa to dopamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).

The newly synthesized dopamine is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Upon neuronal firing, these vesicles release dopamine into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors and alleviate the motor symptoms of Parkinson's disease.

The kinetic parameters for the conversion of L-DOPA to dopamine by human AADC have been determined:

| Enzyme | Substrate | Km | Vmax | Reference |

| Human Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA | 414 µM | 482 pmol/min/g wet weight |

Figure 1: this compound's Neuronal Mechanism of Action

Experimental Protocols

The investigation of melevodopa's mechanism of action and pharmacokinetics relies on a variety of sophisticated analytical techniques.

Clinical Pharmacokinetic Study (Adapted from NCT00491998)

Objective: To compare the pharmacokinetic profiles of melevodopa/carbidopa and standard levodopa/carbidopa in Parkinson's disease patients.

Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study.[3][8]

Participants: Male or female patients >30 years of age with a clinical diagnosis of idiopathic Parkinson's disease, experiencing motor fluctuations.

Interventions:

-

Treatment A: Melevodopa/carbidopa (100 mg/25 mg) effervescent tablets dissolved in water, administered with a placebo tablet.

-

Treatment B: Standard levodopa/carbidopa (100 mg/25 mg) tablets administered with a placebo effervescent solution.

Dosing Regimens:

-

Cohort 1: 7 doses over 24 hours.

-

Cohort 2: 4 doses over 12 hours.

-

Cohort 3: 2 doses over 12 hours in combination with entacapone (B1671355) (a COMT inhibitor).[3][8]

Pharmacokinetic Sampling: Blood samples were collected at predefined intervals after drug administration to determine the plasma concentrations of levodopa and carbidopa.

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector.

Figure 2: Clinical Trial Workflow for Pharmacokinetic Comparison

In Vivo Microdialysis for Neuronal Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions following the administration of melevodopa.

Protocol Outline:

-

Animal Model: Stereotaxic surgery is performed on a rat to implant a microdialysis guide cannula into the striatum.

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Analysis: The collected dialysate samples are analyzed by HPLC with electrochemical detection (HPLC-ECD) to quantify the concentration of dopamine and its metabolites.

HPLC-ECD for Dopamine and Metabolites in Brain Dialysate

Instrumentation:

-

HPLC system with a pump, autosampler, and electrochemical detector.

-

Reversed-phase C18 column.

Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) at an acidic pH, containing an ion-pairing agent and a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).

Detection: Electrochemical detector set at an oxidizing potential sufficient to detect dopamine and its metabolites (e.g., +0.6 to +0.8 V).

Quantification: A standard curve is generated using known concentrations of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). The concentrations in the dialysate samples are determined by comparing their peak areas to the standard curve.

Figure 3: General Workflow for HPLC Analysis

Conclusion

This compound offers a refined approach to dopamine replacement therapy in Parkinson's disease. Its superior physicochemical properties translate into a more predictable and reliable pharmacokinetic profile, addressing some of the key limitations of standard levodopa therapy. The mechanism of action, while ultimately relying on the same final conversion to dopamine in the brain, is initiated by a more efficient delivery of the precursor molecule, levodopa. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of melevodopa and future prodrug strategies in the field of neuropharmacology. Further research to elucidate the precise kinetics of melevodopa hydrolysis by human esterases would provide a more complete quantitative understanding of its metabolic pathway.

References

- 1. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Melevodopa Hydrochloride vs. Levodopa: A Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levodopa (B1675098) remains the gold-standard therapy for Parkinson's disease, however, its physicochemical properties, including low aqueous solubility, can lead to variable absorption and motor fluctuations. Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa, was developed to overcome these limitations. This technical guide provides an in-depth comparison of the bioavailability of melevodopa hydrochloride and levodopa, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways. Melevodopa, formulated as a highly soluble effervescent tablet, demonstrates a more rapid and reliable absorption profile compared to standard levodopa formulations, characterized by a shorter time to maximum plasma concentration (Tmax) and less inter-patient variability.

Introduction

This compound is a prodrug of levodopa, meaning it is a pharmacologically inactive compound that is converted to the active drug, levodopa, within the body.[1] Specifically, it is the methyl ester of levodopa.[1] The primary rationale for the development of melevodopa was to enhance the aqueous solubility of levodopa. Melevodopa is approximately 250 times more soluble than levodopa, which allows for the formulation of rapidly dissolving oral preparations.[2] This improved solubility is intended to facilitate faster and more consistent absorption from the gastrointestinal tract, potentially leading to a quicker onset of clinical effect and reduced pharmacokinetic variability.[2][3]

Upon oral administration, melevodopa is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract and bloodstream to yield levodopa.[1] This conversion is designed to occur pre-hepatically, ensuring that the active moiety, levodopa, is readily available for absorption and subsequent transport across the blood-brain barrier.[2]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of melevodopa/carbidopa and standard levodopa/carbidopa formulations from comparative clinical studies.

Table 1: Levodopa Pharmacokinetics from an Effervescent Melevodopa/Carbidopa Formulation (V1512) vs. Standard Levodopa/Carbidopa in Parkinson's Disease Patients. [2]

| Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Observations from the Study |

| Area Under the Curve (AUC) | Approximately 8% lower | Higher | Levodopa exposure was slightly lower with V1512 over the entire dosing period. However, mean AUC values were higher for V1512 at specific time points (early morning and early afternoon), indicating more effective delivery. |

| Maximum Plasma Concentration (Cmax) | Up to 26% lower | Higher | Maximal levodopa levels were less variable with V1512 across dosing intervals. |

| Time to Maximum Plasma Concentration (Tmax) | Tended to be quicker | Slower | L-dopa absorption tended to be faster with V1512. |

| Variability | Less inter-patient and intra-patient variability | More variable | Pharmacokinetic parameters were generally less variable with V1512. |

| Drug Accumulation | Less apparent | More noticeable | There was less apparent accumulation of levodopa in plasma with V1512. |

Data is derived from the NCT00491998 study as reported by Stocchi et al. (2015). The study notes these are general trends and provides percentage differences rather than absolute values with standard deviations.[2]

Table 2: Levodopa Pharmacokinetics in Parkinson's Disease Patients with Small Intestinal Bacterial Overgrowth (SIBO). [4]

| Parameter | Melevodopa (liquid) | Standard Levodopa | p-value |

| Time to "On" (minutes) | 28.8 ± 11.5 | 55.5 ± 40.2 | 0.0004 |

| Tmax (minutes) | 28.2 ± 9.7 | 50.0 ± 11.0 | 0.002 |

| Area Under the Curve (AUC) | Not significantly different | Not significantly different | N/A |

Data from Fasano et al. (2014). Values are presented as mean ± standard deviation.[4]

Experimental Protocols

This section details the methodologies employed in key studies comparing melevodopa and levodopa bioavailability.

Clinical Study Design (Example from Stocchi et al., 2015)[2]

-

Study Type: Single-center, randomized, double-blind, double-dummy, two-period crossover study.

-

Participants: Patients with fluctuating Parkinson's disease.

-

Interventions:

-

Treatment A: Effervescent melevodopa/carbidopa (V1512; 100 mg/25 mg).

-

Treatment B: Standard-release levodopa/carbidopa tablets (100 mg/25 mg).

-

-

Dosing Cohorts:

-

Cohort 1: 7 doses over 24 hours.

-

Cohort 2: 4 doses over 12 hours.

-

Cohort 3: 2 doses over 12 hours in combination with entacapone (B1671355) (200 mg).

-

-

Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine the plasma concentrations of levodopa and carbidopa.

-

Data Analysis: Pharmacokinetic parameters including AUC, Cmax, and Tmax were calculated using non-compartmental methods. The linear or logarithmic trapezoidal rule was used to calculate AUC.

Bioanalytical Method for Levodopa Quantification in Plasma (Representative Protocol)

-

Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Plasma samples are thawed from -80°C storage.

-

Protein precipitation is performed by adding a precipitating agent (e.g., perchloric acid or methanol) to a plasma aliquot.

-

An internal standard (e.g., a deuterated analog of levodopa) is added to each sample for accurate quantification.

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to an autosampler vial for analysis.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

Flow Rate: A constant flow rate is maintained.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of levodopa and the internal standard. Specific precursor-to-product ion transitions are monitored.

-

-

Quantification: A calibration curve is generated using standards of known levodopa concentrations in a biological matrix. The concentration of levodopa in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The lower limit of quantification for levodopa is typically in the low ng/mL range.[2]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Melevodopa and Levodopa

The following diagram illustrates the metabolic conversion of melevodopa to dopamine.

Metabolic conversion of melevodopa to dopamine.

Experimental Workflow for Comparative Bioavailability Study

This diagram outlines the typical workflow for a clinical study comparing the bioavailability of two drug formulations.

Crossover study workflow for bioavailability comparison.

Conclusion

The available evidence indicates that this compound, administered as a highly soluble effervescent formulation, offers a favorable pharmacokinetic profile compared to standard levodopa preparations. The key advantages lie in its potential for more rapid absorption, leading to a quicker onset of action, and reduced variability in plasma levodopa concentrations. These characteristics may translate into a more predictable and reliable clinical response, which is particularly beneficial for Parkinson's disease patients experiencing motor fluctuations. Further research with larger patient cohorts and standardized reporting of pharmacokinetic data would be valuable to fully elucidate the clinical benefits of this prodrug strategy.

References

- 1. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid melevodopa versus standard levodopa in patients with Parkinson disease and small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Melevodopa Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa (B1676178) hydrochloride, a methyl ester prodrug of levodopa (B1675098), is designed to overcome some of the pharmacokinetic limitations of levodopa, the gold standard for Parkinson's disease treatment. By increasing solubility and lipophilicity, melevodopa aims for more efficient and rapid absorption. This technical guide synthesizes the available preclinical pharmacokinetic data for melevodopa and its active metabolite, levodopa, providing a comprehensive overview for researchers and drug development professionals. Due to the limited availability of specific preclinical pharmacokinetic parameters for melevodopa hydrochloride, this document leverages extensive data from preclinical studies on levodopa to provide a comparative and predictive profile.

Introduction

Levodopa therapy is challenged by its variable absorption, short plasma half-life, and the development of motor fluctuations in patients with long-term use. This compound was developed to address these issues. As a prodrug, it is rapidly hydrolyzed to levodopa in the body.[1][2] Its enhanced solubility and lipophilicity are intended to facilitate faster and more consistent absorption from the gastrointestinal tract.[3] This guide details the pharmacokinetic profile of melevodopa in preclinical models, covering its absorption, distribution, metabolism, and excretion (ADME), and provides relevant experimental protocols.

Absorption and Bioavailability

Melevodopa is designed for enhanced absorption compared to levodopa. Studies suggest that on oral administration, the methyl ester form is more active than levodopa.[4] Preclinical studies in rats have shown that a nasal powder formulation of levodopa methyl ester (LDME) resulted in significantly higher absolute bioavailability (66.7% and 82.4% for different formulations) compared to oral levodopa (16.2%).[2] While specific oral bioavailability data for melevodopa in preclinical models is scarce, the increased lipophilicity of the ester form is expected to improve its passage across the intestinal wall.[3]

Table 1: Comparative Oral Bioavailability of Levodopa in Preclinical Models

| Animal Model | Bioavailability (%) | Reference |

| Dogs | ~35% | [1] |

| Rats | 16.2% (oral solution) | [2] |

Distribution

Upon absorption, melevodopa is rapidly converted to levodopa. Therefore, its distribution profile is expected to be similar to that of levodopa. Levodopa is transported across the blood-brain barrier (BBB) by the large neutral amino acid (LNAA) transporter.

A study evaluating a nasal powder formulation of levodopa methyl ester in rats demonstrated higher drug-targeting efficiencies to the brain (AUC brain/AUC plasma of 0.98-1.08) compared to oral levodopa (0.69).[2] This suggests that alternative delivery routes for melevodopa could potentially enhance its central nervous system (CNS) penetration.

Metabolism

Melevodopa is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its active form, levodopa.[3] Levodopa then undergoes extensive metabolism primarily through two pathways: decarboxylation to dopamine (B1211576) by aromatic L-amino acid decarboxylase (AADC) and O-methylation to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT). To enhance the central bioavailability of levodopa, it is typically co-administered with a peripheral AADC inhibitor, such as carbidopa (B1219) or benserazide.

References

- 1. Dosage form design for improvement of bioavailability of levodopa II: bioavailability of marketed levodopa preparations in dogs and parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Levodopa Prodrug: A Technical Guide to the Discovery and Development of Melevodopa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (B1675098) remains the cornerstone of symptomatic treatment for Parkinson's disease. However, its pharmacokinetic limitations, including poor solubility and variable absorption, have spurred the development of strategies to enhance its therapeutic profile. This technical guide provides an in-depth exploration of the discovery and development of Melevodopa, a methyl ester prodrug of levodopa. We will delve into the physicochemical properties that underpin its advantages, detail the experimental protocols for its synthesis and formulation, and present a comprehensive overview of its clinical evaluation. This guide aims to equip researchers and drug development professionals with a thorough understanding of the scientific journey of Melevodopa, from a conceptual prodrug strategy to a clinically applied therapeutic agent.

Introduction: The Rationale for a Levodopa Prodrug

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the depletion of dopamine (B1211576) in the brain.[1] Levodopa, a dopamine precursor, can cross the blood-brain barrier and is converted to dopamine, thereby alleviating motor symptoms.[2] However, levodopa's low aqueous solubility and extensive peripheral metabolism necessitate frequent dosing and can lead to motor fluctuations in patients.[1]

The development of Melevodopa, the methyl ester of levodopa, was a direct response to these challenges.[3] By transiently modifying the chemical structure of levodopa, the prodrug approach aims to improve its physicochemical and pharmacokinetic properties without altering its fundamental mechanism of action.[1] Melevodopa was designed to be more soluble and to be rapidly and efficiently absorbed in the gastrointestinal tract, after which it is converted back to the active parent drug, levodopa, by ubiquitous esterase enzymes.[1][2]

This guide will provide a comprehensive technical overview of the key stages in the discovery and development of Melevodopa, from its synthesis and formulation to its clinical evaluation.

Physicochemical and Pharmacokinetic Profile

The primary advantage of Melevodopa lies in its improved physicochemical properties compared to levodopa, which directly translates to a more favorable pharmacokinetic profile.

Physicochemical Properties

Melevodopa hydrochloride is significantly more water-soluble than levodopa. This enhanced solubility is a critical factor in its formulation as a rapidly dissolving effervescent tablet.[3]

| Property | Levodopa | Melevodopa | Reference |

| Water Solubility | Low | ~250 times more soluble than levodopa | [3] |

| Chemical Formula | C₉H₁₁NO₄ | C₁₀H₁₃NO₄ | |

| Molar Mass | 197.19 g/mol | 211.217 g/mol | [3] |

Pharmacokinetic Properties

Clinical studies have demonstrated that the effervescent formulation of Melevodopa/carbidopa (B1219) (marketed as Sirio) leads to faster absorption and a more consistent plasma concentration of levodopa compared to standard-release levodopa/carbidopa tablets.[4]

| Pharmacokinetic Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Reference |

| Time to Maximum Concentration (tmax) | Shorter | Longer | [4] |

| Maximum Plasma Concentration (Cmax) | Less variable | More variable | [4] |

| Area Under the Curve (AUC) | Less variable | More variable | [4] |

| Drug Accumulation | Less noticeable | More apparent | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of Melevodopa (levodopa methyl ester hydrochloride) is achieved through the esterification of levodopa. The following protocol is a representative example based on publicly available patent literature.

Materials:

-

Levodopa

-

Thionyl chloride or dry Hydrogen Chloride gas

-

Ethanol

-

Ether

-

Activated carbon

Procedure:

-

Esterification: Levodopa is dissolved in methanol. The solution is cooled, and thionyl chloride is added dropwise while maintaining a low temperature. Alternatively, dry hydrogen chloride gas is bubbled through the methanolic solution.

-

Reaction: The reaction mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Isolation: After the reaction is complete, the methanol and excess HCl are removed under reduced pressure.

-

Purification: The crude product is dissolved in ethanol, and activated carbon is added for decolorization. The solution is refluxed and then filtered while hot.

-

Crystallization: The filtrate is concentrated under reduced pressure, and ether or another suitable anti-solvent is added to induce crystallization of this compound as a white crystalline solid.

-

Drying: The crystals are collected by filtration and dried under vacuum.

Formulation of Melevodopa/Carbidopa Effervescent Tablets

The effervescent tablet formulation is designed for rapid dissolution in water prior to administration. The general composition includes the active pharmaceutical ingredients (APIs), effervescent agents, and other pharmaceutical excipients.

Components:

-

APIs: this compound, Carbidopa

-

Acidic Component: Citric acid, Tartaric acid, or a combination thereof

-

Alkaline Component: Sodium bicarbonate, Potassium bicarbonate, or a combination thereof

-

Binder: To ensure tablet integrity (e.g., povidone)

-

Lubricant: To prevent sticking to tablet press machinery (e.g., magnesium stearate)

-

Glidant: To improve powder flow (e.g., colloidal silicon dioxide)

-

Flavoring and Sweetening Agents: To improve palatability

Manufacturing Process (General Outline):

-

Granulation: The APIs and excipients (excluding the lubricant and some of the effervescent components) are mixed and granulated using a wet or dry granulation method to produce uniform granules.

-

Drying: If wet granulation is used, the granules are dried to a specific moisture content.

-

Blending: The dried granules are blended with the remaining excipients, including the lubricant.

-

Compression: The final blend is compressed into tablets using a tablet press.

-

Packaging: The effervescent tablets are packaged in moisture-proof packaging to prevent premature effervescence.

Pharmacokinetic Study Protocol

The following is a generalized protocol for a pharmacokinetic study comparing Melevodopa/carbidopa with standard levodopa/carbidopa, based on published clinical trial designs.[4]

Study Design:

-

Single-center, randomized, double-blind, double-dummy, two-period crossover study.

Participants:

-

Patients with Parkinson's disease experiencing motor fluctuations.

Interventions:

-

Treatment A: Melevodopa/carbidopa effervescent tablet dissolved in water, plus a placebo tablet.

-

Treatment B: Standard levodopa/carbidopa tablet, plus a placebo effervescent tablet dissolved in water.

Procedure:

-

Dosing: Patients receive single or multiple doses of the assigned treatment over a specified period (e.g., 12 or 24 hours).

-

Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of levodopa and carbidopa in the plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, tmax) are calculated from the plasma concentration-time data.

Clinical Development and Efficacy

The clinical development of Melevodopa has focused on its potential to improve the management of motor fluctuations in Parkinson's disease.

Clinical Trial Design

Pivotal clinical trials have been designed as randomized, double-blind, double-dummy, controlled studies to compare the efficacy and safety of Melevodopa/carbidopa with standard levodopa/carbidopa formulations.[1] The primary endpoint in many of these studies has been the change in total daily "OFF" time.[1]

Efficacy Data

Clinical studies have demonstrated that treatment with Melevodopa/carbidopa can lead to a reduction in "OFF" time for patients with Parkinson's disease.

| Study | Primary Endpoint | Melevodopa/Carbidopa Group | Standard Levodopa/Carbidopa Group | p-value | Reference |

| Stocchi et al. (2010) | Change in total daily OFF time | -39.4 minutes | +3.5 minutes | 0.07 | [1] |

While the primary endpoint in the study by Stocchi et al. (2010) did not reach statistical significance, there was a clear trend favoring the Melevodopa/carbidopa preparation.[1] The intragroup analysis showed a significant reduction in baseline daily OFF time for the Melevodopa/carbidopa group.[1]

Visualizations

Signaling Pathway: Melevodopa Metabolism and Action

Caption: Metabolic pathway of Melevodopa from oral administration to dopamine action in the brain.

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a crossover pharmacokinetic study comparing Melevodopa and standard Levodopa.

Logical Relationship: Prodrug Development Strategy

Caption: The logical progression of the Melevodopa prodrug development strategy.

Conclusion

The development of Melevodopa exemplifies a successful application of the prodrug strategy to address the limitations of a well-established therapeutic agent. By improving the solubility and absorption of levodopa, Melevodopa, particularly in its effervescent formulation with carbidopa, offers a valuable therapeutic option for the management of motor fluctuations in Parkinson's disease. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of Melevodopa's development, offering insights for researchers and professionals in the field of drug discovery and development. Further research may continue to explore novel prodrug strategies to further optimize the delivery and efficacy of levodopa and other therapies for neurodegenerative diseases.

References

- 1. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]

- 4. CN104945270B - A kind of synthetic method of L-dopa methyl ester hydrochloride - Google Patents [patents.google.com]

The Chemical Compass: An In-Depth Technical Guide to the Stability and Degradation of Melevodopa Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa, offers significant pharmacokinetic advantages in the management of Parkinson's disease, primarily due to its enhanced solubility and lipophilicity. However, these benefits are counterbalanced by the molecule's inherent chemical instability. This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Melevodopa hydrochloride. A thorough understanding of these characteristics is paramount for the development of robust and effective pharmaceutical formulations. This document details the principal degradation pathways, summarizes quantitative data from forced degradation studies of its primary degradant, and provides detailed experimental protocols for stability-indicating analytical methods.

Chemical Stability Profile of this compound

This compound is known to be susceptible to degradation under various conditions, primarily driven by its ester linkage and the catechol moiety. The stability of this compound is significantly influenced by pH, temperature, and the presence of moisture[1][2].

The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form Levodopa, which is itself an active pharmaceutical ingredient[1]. This hydrolysis is a critical factor to consider during formulation development, manufacturing, and storage to ensure the intended dosage form performance. The degradation process is pH-dependent, highlighting the need for careful pH control in any aqueous-based formulations or during manufacturing processes involving water[1].

From a thermal perspective, the stability of this compound can be influenced by its polymorphic form, with decomposition reportedly occurring after melting[1][3]. While specific degradation onset temperatures for this compound are not extensively documented in the public domain, its primary degradant, Levodopa, is known to be thermally stable up to 250°C[4].

Degradation Pathways

The degradation of this compound can be visualized as a two-stage process. The initial and most significant pathway is the hydrolysis to Levodopa. Subsequently, Levodopa itself can undergo further degradation under various stress conditions.

Primary Degradation Pathway: Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, yielding Levodopa and methanol. This reaction can be catalyzed by both acid and base.

Secondary Degradation Pathways of Levodopa

Once formed, Levodopa can degrade further through oxidation and other pH-dependent reactions. The catechol structure in Levodopa is prone to oxidation, which can lead to the formation of quinones and subsequent polymerization into melanin-like compounds. Under strongly alkaline conditions, a specific degradation product has been identified[5].

Forced Degradation Studies

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 4 hours | 55°C | No significant degradation | [5] |

| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 55°C | 50.90% | [5] |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temperature | 23.46% | [5] |

| Neutral Hydrolysis | Water | 24 hours | 80°C | ~47% | [5] |

| Thermal | Dry Heat | - | Up to 250°C | Stable | [4] |

| Photolytic | UV Light | - | - | Stable | [5] |

Experimental Protocols

Forced Degradation Study Workflow

A typical workflow for a forced degradation study of this compound is outlined below. The goal is to induce degradation to a level that allows for the identification of degradation products and the validation of a stability-indicating analytical method.

Detailed Protocol for Forced Degradation of Levodopa

The following protocol is based on a published study on Levodopa and can be adapted for this compound, keeping in mind its higher lability.

-

Preparation of Stock Solution: Prepare a stock solution of Levodopa at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.01 M phosphoric acid for acidic and neutral conditions, and water for alkaline and oxidative conditions)[5].

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat the mixture at 55°C for 4 hours. Cool, neutralize with an appropriate volume of 0.2 N NaOH, and dilute to a final concentration for HPLC analysis[5].

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat the mixture at 55°C for 4 hours. Cool, neutralize with an appropriate volume of 0.2 N HCl, and dilute to a final concentration for HPLC analysis[5].

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration for HPLC analysis[5].

-

Thermal Degradation: Expose the solid drug substance to dry heat at a temperature relevant to the formulation process and storage (e.g., 80°C) for a specified period. Dissolve the stressed sample in a suitable solvent for HPLC analysis.

-

Photolytic Degradation: Expose the drug substance in a solid or solution state to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products, primarily Levodopa. The following is a representative method based on literature for Levodopa and its derivatives[6][7][8].

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[6][9].

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile[6]. The pH of the mobile phase should be controlled to ensure good peak shape and resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min[9].

-

Detection Wavelength: Detection is typically carried out at a wavelength where both this compound and Levodopa have significant absorbance, for instance, around 280 nm[8].

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is recommended for reproducible results[6].

-

Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to a concentration within the linear range of the method.

Conclusion

The chemical stability of this compound is a critical attribute that must be carefully managed throughout the drug development process. The primary degradation pathway is hydrolysis to Levodopa, a reaction that is sensitive to pH and temperature. While this compound offers therapeutic advantages, its inherent instability necessitates the development of well-designed formulations and the implementation of stringent storage conditions to ensure product quality, safety, and efficacy. The experimental protocols and degradation pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important molecule. Further studies to quantify the degradation of this compound under specific stress conditions are warranted to build a more complete stability profile.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Crystallization and physicochemical investigation of this compound, a commercially available antiparkinsonian active substance - Repository of the Academy's Library [real.mtak.hu]

- 4. bch.ro [bch.ro]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. longdom.org [longdom.org]

- 9. sphinxsai.com [sphinxsai.com]

Melevodopa hydrochloride solubility in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of Melevodopa (B1676178) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa hydrochloride (levodopa methyl ester hydrochloride, LDME), is the methyl ester prodrug of levodopa (B1675098), the most widely used and effective treatment for Parkinson's disease.[1][2] A primary limitation of levodopa is its low aqueous solubility (approximately 5.0 mg/mL), which can impact formulation strategies and bioavailability.[1] this compound was developed to overcome this challenge, exhibiting significantly higher water solubility—reportedly 250 times greater than levodopa—making it a promising candidate for liquid formulations and potentially improving absorption.[1][2][3] This technical guide provides a detailed overview of the solubility of this compound in various aqueous and organic solvents, outlines the experimental protocols for its determination, and visualizes key processes relevant to its study.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent and its polymorphic form. A study by Kiss et al. (2021) investigated the solubility of two different crystal forms, designated LDME-I (the starting commercial material) and LDME-II (a new polymorph obtained after recrystallization). The solubility of both forms generally increases with the polarity of the solvent.[1]

Table 1: Solubility of this compound Polymorphs at 25 °C [1]

| Solvent | Polarity Index | Solubility of LDME-I (mg/mL) | Solubility of LDME-II (mg/mL) |

| Water | 9.0 | 912 | 614 |

| Methanol (MeOH) | 6.6 | 232 | 303 |

| Ethanol (EtOH) | 5.2 | 105 | 31.8 |

Additionally, qualitative and semi-quantitative data are available for other solvents:

-

Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO, with concentrations of 50 mg/mL and 100 mg/mL being reported as achievable.[4][5]

-

Water (General): Various sources confirm high water solubility, with one reporting a value of 50 mg/mL.[5]

Experimental Protocols

Solubility Determination via UV-Vis Spectrophotometry

This protocol details the method used to quantify the solubility of this compound in different solvents.[1][6]

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials and Equipment:

-

This compound (LDME)

-

Solvents of interest (e.g., Water, Methanol, Ethanol)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (for sample clarification)

-

Thermostatic shaker or incubator

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations (e.g., 0.01-0.1 mg/mL) in each solvent to be tested.

-

Measure the absorbance of each standard solution at the quantification wavelength of 280 nm using the respective solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample to remove any undissolved solid particles.

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the range of the previously prepared calibration curve.[1]

-

Measure the absorbance of the diluted sample at 280 nm.

-

-

Calculation:

-

Use the absorbance value and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the saturation solubility of this compound in the solvent.

-

Crystallization Protocols for Polymorph Generation

Different crystalline forms (polymorphs) of an active pharmaceutical ingredient can exhibit different physicochemical properties, including solubility. The following methods were used to produce the LDME-II polymorph from the commercial LDME-I.[1]

A. Solvent Evaporation Method:

-

Dissolve this compound in a selected solvent (e.g., water, methanol, or ethanol). A concentration of 20 mg in 5 mL was used.[1]

-

Use a rotary evaporator at an elevated temperature and decreased pressure to evaporate the solvent.[1]

-

The resulting solid product is the LDME-II polymorph.

B. Antisolvent Addition Method:

-

Dissolve this compound in a suitable solvent in which it is highly soluble (e.g., 60 mg/mL in ethanol).[1]

-

While stirring continuously, add an antisolvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate) dropwise to the solution.[1]

-

The addition of the antisolvent causes the this compound to precipitate out of the solution as the LDME-II polymorph.

-

The resulting suspension is filtered to isolate the solid product.

Biochemical Pathway Context

This compound serves as a prodrug for levodopa, which is the direct metabolic precursor to dopamine (B1211576). Its therapeutic action is rooted in its ability to cross the blood-brain barrier and be converted into dopamine within the central nervous system, thereby replenishing the deficient neurotransmitter levels characteristic of Parkinson's disease.

References

Melevodopa Hydrochloride: A Prodrug Approach to Enhancing Dopamine Delivery in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa (B1675098), represents a significant advancement in the symptomatic treatment of Parkinson's disease. This technical guide provides a comprehensive overview of melevodopa's role as a dopamine (B1211576) precursor, focusing on its enhanced physicochemical properties, pharmacokinetic profile, and clinical implications. By leveraging its increased solubility and lipophilicity, melevodopa offers a more rapid and reliable delivery of levodopa to the systemic circulation and subsequently to the brain. This guide details the metabolic conversion of melevodopa, presents comparative pharmacokinetic data against standard levodopa formulations, and outlines the experimental protocols for its quantification in biological matrices. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of its mechanism and therapeutic potential.

Introduction: The Rationale for a Levodopa Prodrug

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Levodopa, a dopamine precursor, can cross the blood-brain barrier (BBB), where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing depleted dopamine levels and alleviating motor symptoms.[1][2] However, conventional levodopa therapy is fraught with challenges, including poor solubility, erratic gastrointestinal absorption, and a short plasma half-life, which contribute to motor fluctuations and dyskinesias in the long term.

To overcome these limitations, melevodopa (levodopa methyl ester) was developed as a prodrug of levodopa.[3] The addition of a methyl ester group significantly enhances the molecule's physicochemical properties, leading to improved pharmacokinetic characteristics.[4][3] Melevodopa hydrochloride is the salt form of this prodrug, often formulated in combination with a DOPA decarboxylase inhibitor, such as carbidopa (B1219), to prevent its premature conversion to dopamine in the periphery.[5]

Physicochemical Properties and Formulation

The key advantage of this compound lies in its superior solubility compared to levodopa. Melevodopa is approximately 250 times more soluble than levodopa, allowing for the development of formulations, such as effervescent tablets, that ensure rapid and complete dissolution.[4] This high solubility facilitates faster gastric emptying and presentation to the site of absorption in the small intestine.[4]

Furthermore, the esterification of the carboxylic acid group increases the lipophilicity of melevodopa.[3] At physiological pH, melevodopa exists in a more non-ionized form compared to the ionized form of levodopa, which enhances its absorption across the intestinal wall.[4]

| Property | Levodopa | This compound | Reference(s) |

| Solubility in Water | ~5.0 mg/mL | ~1250 mg/mL (250x higher) | [4] |

| Lipophilicity (form at physiological pH) | Ionized | Non-ionized | [4] |

Mechanism of Action and Metabolic Pathway

This compound acts as a dopamine precursor through a two-step conversion process.

-

Hydrolysis to Levodopa: Following oral administration and absorption, melevodopa is rapidly and completely hydrolyzed to levodopa by ubiquitous esterase enzymes present in the gastrointestinal tract, blood, and other tissues.[3][6] This conversion is a critical step in its mechanism of action, releasing the active therapeutic agent, levodopa.

-

Conversion to Dopamine: The resulting levodopa is then transported across the blood-brain barrier via the large neutral amino acid (LNAA) transporter.[2] Within the brain, levodopa is decarboxylated by AADC to form dopamine, which can then stimulate dopamine receptors and alleviate the motor symptoms of Parkinson's disease.[2]

The co-administration of carbidopa, a peripheral DOPA decarboxylase inhibitor, is essential to prevent the premature conversion of levodopa to dopamine in the systemic circulation, thereby increasing the bioavailability of levodopa to the brain and reducing peripheral side effects.[5]

Pharmacokinetics: A Comparative Analysis

Clinical studies have demonstrated that the improved physicochemical properties of melevodopa translate into a more favorable pharmacokinetic profile for the resulting levodopa compared to standard levodopa formulations.

A randomized, double-blind, crossover study (NCT00491998) compared the pharmacokinetic profile of an effervescent melevodopa/carbidopa formulation (V1512) with standard-release levodopa/carbidopa tablets in patients with fluctuating Parkinson's disease.[4] The results indicated that the melevodopa formulation led to quicker absorption of levodopa and less variability in its pharmacokinetic parameters.[4]

| Parameter | Melevodopa/Carbidopa (V1512) | Levodopa/Carbidopa (Standard-Release) | Key Findings from NCT00491998 | Reference(s) |

| Time to Maximum Concentration (tmax) | Shorter | Longer | Levodopa absorption tended to be quicker with V1512. | [4] |

| Maximum Concentration (Cmax) | Up to 26% lower | Higher | Less variability in Cmax with V1512 across dosing intervals. | [4] |

| Area Under the Curve (AUC) | Approximately 8% lower | Higher | More consistent levodopa exposure with V1512. | [4] |

| Variability | Less inter- and intra-patient variability | More inter- and intra-patient variability | Pharmacokinetic parameters were generally less variable with V1512. | [4] |

| Drug Accumulation | Less apparent accumulation | More apparent accumulation | More reliable absorption of the previous dose with V1512. | [4] |

These findings suggest that the effervescent melevodopa formulation provides a more reliable and consistent delivery of levodopa, which may translate to a more predictable clinical response and a reduction in motor fluctuations.[4][5]

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy and safety of melevodopa/carbidopa effervescent tablets in patients with Parkinson's disease experiencing motor fluctuations.

In a randomized, double-blind, double-dummy, controlled parallel-group study involving 221 patients, the melevodopa/carbidopa formulation showed a trend towards a greater reduction in total daily "OFF" time compared to standard levodopa/carbidopa tablets, although the primary endpoint was not met with statistical significance (p=0.07).[3] In the intragroup analysis, the melevodopa/carbidopa group experienced a significant reduction in baseline daily "OFF" time.[3] The safety profile of the melevodopa formulation was comparable to that of standard levodopa, with no unexpected adverse events reported.[3]

Experimental Protocols: Quantification of Melevodopa and Levodopa in Human Plasma

The quantification of melevodopa and its active metabolite, levodopa, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.

Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of levodopa or carbidopa).

-

Add 240 µL of 0.4 M perchloric acid to precipitate plasma proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at 20,093 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject a specific volume (e.g., 20 µL) of the final extract into the LC-MS/MS system.

Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solution containing a small percentage of an acid (e.g., 0.2% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific column and analytes.

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Conclusion and Future Directions

This compound offers a promising alternative to conventional levodopa formulations, addressing some of the key pharmacokinetic challenges that contribute to motor complications in Parkinson's disease. Its enhanced solubility and lipophilicity lead to a more rapid and reliable absorption of levodopa, resulting in a more consistent plasma concentration profile. While clinical trials have shown a favorable trend in reducing "OFF" time, further large-scale studies are needed to definitively establish its superiority over standard levodopa. The development of advanced analytical methods for the simultaneous quantification of melevodopa, levodopa, and their metabolites will be crucial for future clinical development and therapeutic drug monitoring to optimize treatment for individual patients. The prodrug approach exemplified by melevodopa holds significant potential for improving the management of Parkinson's disease and serves as a valuable paradigm for the development of other neurotherapeutics.

References

- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of levodopa, carbidopa and methyldopa in human plasma samples using HPLC-DAD combined with second-order calibration based on alternating trilinear decomposition algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Melevodopa Hydrochloride for In Vivo Research

Application Note

Melevodopa hydrochloride, the methyl ester prodrug of levodopa (B1675098), offers significantly enhanced aqueous solubility compared to its parent compound, making it a versatile candidate for in vivo studies in neuroscience and pharmacology.[1][2] This document provides detailed protocols for the preparation of this compound solutions for various administration routes in animal models, ensuring optimal solubility, stability, and reproducibility for pre-clinical research.

This compound is approximately 250 times more water-soluble than levodopa, allowing for the preparation of high-concentration liquid formulations.[1] It is commercially available in effervescent tablet forms for clinical use, which underscores its favorable solubility characteristics.[3][4][5][6] For laboratory research, it can be dissolved in a range of vehicles, from simple aqueous solutions to complex formulations designed to enhance stability and bioavailability.

The selection of an appropriate solvent system is critical and depends on the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the desired concentration. While this compound's primary degradation product is the active compound levodopa, its inherent chemical instability necessitates careful handling and preparation of solutions.[1][2] Factors such as pH, temperature, and exposure to light can influence the stability of the prepared solution.[7]

This protocol outlines methods for preparing this compound in physiological saline for oral administration, as well as more complex vehicle systems for parenteral routes or for studies requiring specific formulation properties.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvent systems commonly used for in vivo and in vitro studies.

Table 1: In Vitro Solubility

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (403.75 mM) | Ultrasonic assistance may be required.[8] |

Table 2: In Vivo Formulation Solubility

| Vehicle Composition | Solubility | Administration Route |

| Physiological Saline | Sufficient for 20, 40, and 80 mg/kg doses | Intragastric perfusion[9] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Parenteral (e.g., IP, IV) |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Parenteral (e.g., IP, IV) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Parenteral (e.g., IP, IV) |

| 0.5% Carboxymethylcellulose Sodium (CMC Na) | Suspension | Oral Gavage[9] |

Experimental Protocols

Protocol 1: Preparation of this compound in Physiological Saline for Oral Gavage

This protocol is suitable for studies requiring a simple aqueous solution for oral administration.

Materials:

-

This compound powder

-

Sterile physiological saline (0.9% NaCl)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

pH meter and adjustment solutions (1N HCl, 1N NaOH) (optional)

Procedure:

-

Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., in mg/kg) and dosing volume (e.g., in mL/kg).

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder.

-

Dissolution: a. Transfer the weighed powder into a sterile conical tube. b. Add the required volume of physiological saline. c. Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. For larger volumes, a magnetic stirrer can be used at room temperature.

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter.

-

pH Measurement (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (e.g., pH 6.5-7.5) using dilute HCl or NaOH.

-

Storage: Prepare the solution fresh on the day of use. If short-term storage is necessary, protect the solution from light and store at 2-8°C. Note that the stability of levodopa solutions can be enhanced by refrigeration.[7]

Protocol 2: Preparation of this compound in a Co-Solvent System for Parenteral Administration

This protocol is designed for situations where a higher concentration or specific formulation characteristics are needed for parenteral routes (e.g., intraperitoneal, intravenous).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile physiological saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Calculate component volumes: Based on the final desired volume and the formulation ratio (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), calculate the required volume of each component.

-

Initial Dissolution in DMSO: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add the calculated volume of DMSO. c. Vortex until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Sequential Addition of Co-solvents: a. Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture. b. Add the calculated volume of Tween-80 and vortex again until the solution is clear. c. Finally, add the calculated volume of physiological saline in a stepwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

-

Final Inspection: The final solution should be a clear, homogenous solution.

-

Storage: This formulation should be prepared fresh before each experiment.

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Simplified signaling pathway of this compound conversion.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. V1512 (melevodopa/carbidopa) for the Treatment of Parkinson’s Disease, Italy - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]

Application Notes and Protocols for Melevodopa Hydrochloride Formulation in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors. Levodopa (B1675098) (L-dopa) remains the gold-standard treatment, but its efficacy can be hampered by poor solubility and pharmacokinetic variability. Melevodopa hydrochloride, the methyl ester prodrug of levodopa, offers significantly higher aqueous solubility (approximately 250 times greater than L-dopa), which can lead to more rapid and consistent absorption.[1][2] This attribute makes it a compelling candidate for investigation in preclinical animal models of Parkinson's disease to explore its potential for improved therapeutic outcomes.

These application notes provide detailed protocols for the formulation and administration of this compound to common neurotoxin-induced animal models of Parkinson's disease, along with methodologies for subsequent behavioral and neurochemical analyses.

Animal Models of Parkinson's Disease

Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease. The two most common models are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in mice.[3][4][5]

-

6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.[3] This results in quantifiable motor deficits in the contralateral limbs.

-

MPTP Mouse Model: Systemic administration of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia nigra.[6][7] The extent of the lesion and the resulting behavioral deficits can be modulated by the dosing regimen.[8]

This compound Formulation and Administration

The high solubility of this compound allows for straightforward preparation of solutions for various routes of administration.

Formulation Protocol

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Determine the required concentration of this compound based on the desired dosage and administration volume.

-

Aseptically weigh the appropriate amount of this compound powder.

-

Dissolve the powder in sterile saline or sterile water for injection. This compound is readily soluble in aqueous solutions.[1]

-

Gently vortex the solution until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for optimal results.

Table 1: Example Formulation for Intraperitoneal Injection in Rats

| Parameter | Value |

| Target Dosage | 25 mg/kg |

| Animal Weight | 250 g |

| Total Dose per Animal | 6.25 mg |

| Injection Volume | 1 mL/kg |

| Required Concentration | 25 mg/mL |

| Preparation | Dissolve 250 mg of this compound in 10 mL of sterile saline. |

Administration Protocol

It is crucial to co-administer this compound with a peripheral dopa decarboxylase inhibitor (DDI) such as carbidopa (B1219) or benserazide (B1668006). This prevents the premature conversion of levodopa to dopamine (B1211576) in the periphery, thereby increasing its bioavailability in the brain and reducing peripheral side effects.[9]

Procedure:

-

Administer the DDI (e.g., carbidopa at 25 mg/kg or benserazide at 12 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to this compound administration.[9][10]

-

Administer the prepared this compound solution via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).

Experimental Protocols

Behavioral Assessment

A battery of behavioral tests should be performed to assess motor function before and after treatment.

1. Rotational Behavior Test (for 6-OHDA lesioned rats): This test measures motor asymmetry.

-

Procedure: Administer a dopamine agonist, such as apomorphine (B128758) (0.1 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.), to induce rotational behavior.[11][12] Place the rat in a circular arena and record the number of full 360° turns (ipsilateral and contralateral to the lesion) over a set period (e.g., 90 minutes). A reduction in net rotations following treatment indicates therapeutic efficacy.

2. Cylinder Test (for 6-OHDA lesioned rats): This test assesses forelimb use asymmetry for postural support.

-